molecular formula C8H5ClF3NO2 B1398598 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid CAS No. 1369138-62-4

3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid

Cat. No. B1398598
M. Wt: 239.58 g/mol
InChI Key: XDEOMQZABRDQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid” is a derivative of pyridinecarboxylic acid . It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid involved a process starting from 2-chloro-3-methyl-5-nitropyridine, which relates to the compound of interest (Nemec, Meeker, & Schreiber, 1974).
  • The study of alcoholysis of trifluoromethyl groups attached to the pyridine ring, including 5-chloro-3-trifluoromethylpyridine, provides insights into potential chemical transformations of similar compounds (Qian & Liu, 1996).

Biomedical Applications

  • Isonicotinic acid derivatives, closely related to 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid, have been explored as bifunctional chelators for technetium, useful in medical imaging (Meszaros, Dose, Biagini, & Blower, 2011).
  • Compounds structurally similar to 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid have been synthesized and evaluated for their antimycobacterial activity, indicative of potential therapeutic applications (Almeida da Silva et al., 2008).

Material Science and Catalysis

  • Isonicotinic acid, a structurally related compound, has been utilized in constructing coordination complexes for photocatalytic applications, demonstrating potential in environmental remediation and energy conversion (Zulys, Adawiah, & Nasruddin, 2022).
  • Research on the anti-inflammatory activity of isonicotinic and cinchoninic acid derivatives, including 2-chloroisonicotinic acid, highlights potential applications in pharmaceutical development (Pavlova et al., 2002).

Photophysical and Electronic Properties

  • Studies on isonicotinic acid-based metal-organic frameworks (MOFs) and their derivatives have revealed interesting photophysical and electronic properties, suggesting potential uses in electronic and optical devices (Hassanein et al., 2015).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

3-chloro-2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-3-6(9)5(7(14)15)4(2-13-3)8(10,11)12/h2H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOMQZABRDQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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